1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine
Description
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is a compound that features both a piperidine and a pyrrolidine ring. These heterocyclic structures are significant in medicinal chemistry due to their presence in many pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom. The benzyl group attached to the pyrrolidine ring further enhances the compound’s chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H26N2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-[(3-benzylpyrrolidin-2-yl)methyl]piperidine |
InChI |
InChI=1S/C17H26N2/c1-3-7-15(8-4-1)13-16-9-10-18-17(16)14-19-11-5-2-6-12-19/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
InChI Key |
DANSRUVTWYEJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2C(CCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the reductive amination of a suitable ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium or nickel complexes can also be employed to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered ring with one nitrogen atom, used in the synthesis of various pharmaceuticals.
Piperidine: A six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Benzylpiperidine: Similar structure but lacks the pyrrolidine ring, used in the synthesis of psychoactive drugs.
Uniqueness
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings, which can confer distinct chemical and biological properties. The benzyl group further enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a piperidine core linked to a pyrrolidine moiety via a benzyl group. This structural configuration is significant for its interaction with biological targets.
Synthesis
The synthesis of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine typically involves the reaction of piperidine derivatives with benzyl-pyrrolidine intermediates. The synthetic route often emphasizes yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of piperidine have shown moderate protection against viruses such as CVB-2 and HSV-1. Compounds like 3f and 3g demonstrated significant activity, with IC50 values indicating their effectiveness against viral replication .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of piperidine derivatives. For example, donepezil hybrids, which share structural similarities with 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine, have been shown to inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. The most potent hybrids demonstrated low toxicity and significant AChE inhibition, suggesting therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar piperidine derivatives have been tested against various bacterial strains, showing efficacy against Gram-positive and Gram-negative bacteria. The antimicrobial spectrum often includes pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
The biological activity of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine can be attributed to its ability to interact with specific receptors or enzymes:
- AChE Inhibition : Compounds that inhibit AChE can enhance acetylcholine levels in the synaptic cleft, improving cognitive functions.
- Viral Replication Interference : Structural analogs may disrupt viral entry or replication through interactions with viral proteins or host cell receptors.
Case Studies
Several case studies illustrate the compound's potential:
- Neuroprotective Study : A study involving donepezil derivatives showed significant improvements in cognitive function in animal models, correlating with AChE inhibition .
- Antiviral Screening : In vitro studies demonstrated that certain piperidine derivatives provided moderate protection against viral infections, highlighting the need for further exploration of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
